molecular formula C8H10N4S B11819493 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine

Katalognummer: B11819493
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: LLFHUWZIZFNNGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrazole ring can then be introduced through a condensation reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific combination of a thiazole and a pyrazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10N4S

Molekulargewicht

194.26 g/mol

IUPAC-Name

5-methyl-4-(4-methylpyrazol-1-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H10N4S/c1-5-3-10-12(4-5)7-6(2)13-8(9)11-7/h3-4H,1-2H3,(H2,9,11)

InChI-Schlüssel

LLFHUWZIZFNNGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1)C2=C(SC(=N2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.